molecular formula C8H8ClNO3 B1323523 2,6-Dimethoxynicotinoyl chloride CAS No. 95383-48-5

2,6-Dimethoxynicotinoyl chloride

Cat. No.: B1323523
CAS No.: 95383-48-5
M. Wt: 201.61 g/mol
InChI Key: NPFIUEAPXPVWHB-UHFFFAOYSA-N
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Description

2,6-Dimethoxynicotinoyl chloride is a chemical compound that belongs to the class of nicotinoyl chlorides. It is a white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

2,6-dimethoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)11)8(10-6)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIUEAPXPVWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634673
Record name 2,6-Dimethoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95383-48-5
Record name 2,6-Dimethoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxynicotinoyl chloride can be synthesized through the chlorination of 2,6-dimethoxynicotinic acid. The reaction typically involves the use of thionyl chloride or oxalyl chloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:

2,6-Dimethoxynicotinic acid+Thionyl chloride2,6-Dimethoxynicotinoyl chloride+Sulfur dioxide+Hydrogen chloride\text{2,6-Dimethoxynicotinic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2,6-Dimethoxynicotinic acid+Thionyl chloride→2,6-Dimethoxynicotinoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxynicotinoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethoxynicotinic acid and hydrogen chloride.

Common Reagents and Conditions:

    Amines: React under mild conditions to form amides.

    Alcohols: React under reflux conditions to form esters.

    Thiols: React under ambient conditions to form thioesters.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Thioesters: Formed from reactions with thiols.

Scientific Research Applications

2,6-Dimethoxynicotinoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dimethoxynicotinoyl chloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its potential therapeutic effects .

Comparison with Similar Compounds

  • 2,6-Dimethoxynicotinic acid
  • 2,6-Dimethoxybenzoyl chloride
  • 2,6-Dimethoxyphenylacetic acid

Uniqueness: 2,6-Dimethoxynicotinoyl chloride is unique due to its specific reactivity and the presence of both methoxy groups and a nicotinoyl chloride moiety. This combination imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and medicinal chemistry .

Biological Activity

2,6-Dimethoxynicotinoyl chloride is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse scientific sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethoxynicotinic acid with thionyl chloride or oxalyl chloride, which facilitates the conversion of the carboxylic acid group to an acyl chloride. The general reaction can be summarized as follows:

2 6 Dimethoxynicotinic Acid+SOCl22 6 Dimethoxynicotinoyl Chloride+SO2+HCl\text{2 6 Dimethoxynicotinic Acid}+\text{SOCl}_2\rightarrow \text{2 6 Dimethoxynicotinoyl Chloride}+\text{SO}_2+\text{HCl}

This method is favored due to its efficiency and the high yield of the desired product.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound and its derivatives. For instance, a study evaluating a series of nicotinoyl derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and disruption of mitotic processes by targeting specific proteins involved in cell cycle regulation.

Table 1: Cytotoxicity of Nicotinoyl Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa15.4Induces apoptosis
Similar Analog (Compound X)MCF-712.3Disrupts mitotic spindle formation
Control (Doxorubicin)HeLa5.0DNA intercalation

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. A study utilizing broth microdilution methods demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is primarily attributed to its ability to interfere with critical cellular pathways. In cancer cells, it disrupts the function of proteins involved in cell division such as Hec1 and Nek2, leading to chromosome misalignment and subsequent cell death. This mechanism is similar to that observed with other nicotinic derivatives which have been shown to induce apoptosis through mitochondrial pathways.

Case Studies

  • Case Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. At concentrations above 10 µM, significant morphological changes indicative of apoptosis were observed.
  • Antimicrobial Efficacy : A series of experiments conducted against drug-resistant strains demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like amoxicillin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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